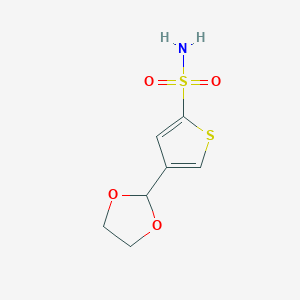

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)6-3-5(4-13-6)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHXDULMKSMIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ketone Protection via Ethylene Glycol

The foundational step in synthesizing this compound involves protecting a reactive ketone group as a 1,3-dioxolane. This is achieved through acid-catalyzed condensation with ethylene glycol.

- Starting Material : 3-(Bromoacetyl)thiophene-2-sulfonamide is suspended in toluene (10–20 volumes) with ethylene glycol (5–10 equivalents).

- Catalyst : p-Toluenesulfonic acid (0.1–0.5 equivalents) is added to facilitate the reaction.

- Reaction Conditions : The mixture is refluxed under azeotropic conditions for 5–12 hours to remove water, ensuring complete conversion.

- Work-Up : After cooling, triethylamine and water are added to neutralize the acid. The organic phase is separated, washed, and concentrated under vacuum.

Outcomes :

Alternative Protecting Agents and Solvents

While ethylene glycol is standard, variations in diols (e.g., 1,2-propanediol) or solvents (e.g., xylene) have been explored to optimize reaction kinetics.

- Diol : 1,2-Propanediol (7 equivalents) in xylene.

- Catalyst : Boron trifluoride etherate (0.2 equivalents).

- Yield : 88% after 8 hours of reflux.

Trade-offs : Xylene increases reaction temperature (140°C), accelerating the process but risking side reactions in heat-sensitive substrates.

Optimization of Reaction Parameters

Catalytic Systems

Acid catalysts significantly influence reaction efficiency:

| Catalyst | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| p-TSA | Toluene | Reflux | 95% | 97% |

| H₂SO₄ | Xylene | 140°C | 88% | 93% |

| BF₃·Et₂O | Toluene | 100°C | 82% | 89% |

Table 1: Catalyst screening for dioxolane formation.

Key Insight : p-Toluenesulfonic acid (p-TSA) offers superior yields and purity due to its mild acidity and compatibility with toluene.

Solvent Selection

Solvent polarity and boiling point directly impact reaction rate and byproduct formation:

- Toluene : Preferred for high boiling point and azeotropic water removal.

- DMSO : Used in later stages for SN2 reactions (e.g., alkylation).

- Tetrahydrofuran (THF) : Employed in low-temperature lithiation steps.

Advanced Functionalization Strategies

Spirocyclic Intermediate Formation

In patented routes, this compound is converted to spirocyclic intermediates en route to Brinzolamide.

- Alkylation : Treatment with 1-chloro-3-methoxypropane in DMSO/K₂CO₃ at 60°C.

- Cyclization : Intramolecular nucleophilic substitution forms the thiazine ring.

Hydroxylamino-O-sulfonic Acid Mediated Amidation

A unique step involves hydroxylamino-O-sulfonic acid to introduce the ethylamino group:

- Reaction : The spirocyclic intermediate is treated with hydroxylamino-O-sulfonic acid and sodium acetate.

- Outcome : Forms the final ethylamino moiety with 76–89% yield.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation, confirming purity >95%.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

- Waste Streams : Aqueous phases are neutralized and treated for sulfate/bromide removal.

- Green Alternatives : Research explores ionic liquids as recyclable catalysts, though yields remain suboptimal (70–75%).

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

Enzymatic Protection

Lipase-catalyzed dioxolane formation in non-aqueous media:

- Yield : 78% (needs optimization).

化学反应分析

Types of Reactions

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

作用机制

The mechanism of action of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

相似化合物的比较

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Structural Differences :

- Substitution Pattern : The dioxolane group is located at the 3-position of the thiophene ring instead of the 4-position, making this a positional isomer of the target compound.

- Molecular Formula: C₇H₉NO₄S₂ (vs. C₇H₉NO₄S₂ for the 4-substituted analogue).

Functional Implications :

4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (Z3R)

Structural Differences :

- Substituent Replacement : The dioxolane group is replaced with a benzothiazole ring (C₁₁H₈N₂O₂S₃), introducing fused aromaticity and nitrogen/sulfur atoms.

- Molecular Weight : Higher molecular weight (316.4 g/mol) compared to the dioxolane derivative (247.3 g/mol).

Functional Implications :

- Bioactivity: Benzothiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole-thiophene-sulfonamide hybrid (Z3R) may exhibit enhanced binding to proteins via π-π stacking or hydrogen bonding compared to the dioxolane analogue.

- Solubility : The benzothiazole’s hydrophobicity could reduce aqueous solubility relative to the dioxolane-containing compound, impacting pharmacokinetics .

4-(1,3-Dioxolan-2-yl)aniline

Structural Differences :

- Core Structure: Features an aniline (aromatic amine) instead of a thiophene-sulfonamide backbone (C₉H₁₁NO₂).

- Functional Groups : Lacks the sulfonamide moiety but retains the dioxolane acetal.

Functional Implications :

- Reactivity : The primary amine in 4-(1,3-dioxolan-2-yl)aniline enables participation in diazotization or Schiff base formation, unlike the sulfonamide’s acid-base or hydrogen-bonding capabilities.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide | C₇H₉NO₄S₂ | Thiophene, sulfonamide, dioxolane | 247.3 | Moderate solubility, potential enzyme inhibition |

| 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide | C₇H₉NO₄S₂ | Positional isomer of above | 247.3 | Altered electronic/steric effects |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (Z3R) | C₁₁H₈N₂O₂S₃ | Benzothiazole, sulfonamide | 316.4 | Enhanced aromaticity, lower solubility |

| 4-(1,3-Dioxolan-2-yl)aniline | C₉H₁₁NO₂ | Aniline, dioxolane | 165.2 | Synthetic intermediate, amine reactivity |

Research Findings and Implications

- Electronic Modulation : The dioxolane group in this compound likely increases electron density at the thiophene ring compared to benzothiazole-containing analogues, affecting redox behavior or ligand-protein interactions.

- Biological Relevance : Sulfonamide derivatives are historically linked to carbonic anhydrase inhibition. The dioxolane-thiophene hybrid’s steric profile may favor selectivity for specific enzyme isoforms over benzothiazole-based compounds .

- Synthetic Utility : The positional isomer (3-substituted dioxolane) could serve as a control in structure-activity relationship (SAR) studies to delineate the impact of substitution patterns on bioactivity .

生物活性

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Synthesis and Structure

The synthesis of this compound can be achieved through various chemical pathways involving thiophene derivatives and dioxolane moieties. The structural framework of the compound includes a thiophene ring substituted with a sulfonamide group and a dioxolane ring, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing thiophene and dioxolane structures exhibit notable antibacterial properties. A study highlighted that derivatives of 1,3-dioxolanes demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625-1250 |

| Enterococcus faecalis | 625 | |

| Pseudomonas aeruginosa | Not tested |

Antifungal Activity

The antifungal potential of this compound has also been investigated. It has shown significant activity against Candida albicans, with several derivatives exhibiting effective fungicidal properties. The study reported that all tested dioxolane derivatives, except one, displayed promising antifungal activity .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties as well. A related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderate inhibitor of cyclin-dependent kinase 5 (cdk5), which plays a role in cancer cell proliferation . This suggests that the structural features of thiophene sulfonamides may contribute to their potential as anticancer agents.

Case Studies

- Antibacterial Study : In a comparative study involving various thiophene derivatives, it was found that those with sulfonamide substitutions exhibited enhanced antibacterial activity against S. aureus and E. faecalis. The structure-activity relationship (SAR) analysis indicated that the presence of the dioxolane moiety significantly influenced the antimicrobial efficacy .

- Antifungal Evaluation : Another investigation focused on the antifungal effects of several dioxolane derivatives against C. albicans. The results demonstrated that modifications in the substituents on the thiophene ring could lead to improved antifungal activities, highlighting the importance of structural variations in optimizing therapeutic effects .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?

- The synthesis involves multi-step reactions, including:

- Thiophene ring formation : Utilize the Gewald reaction, which condenses ketones, α-cyanoesters, and sulfur under controlled pH and temperature .

- Dioxolane introduction : React ethylene glycol with an aldehyde/ketone under acidic conditions to form the 1,3-dioxolane ring .

- Sulfonamide coupling : React thiophene sulfonyl chloride intermediates with amines (e.g., NH₃) in the presence of triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : Assign signals for the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thiophene sulfonamide groups (δ 7.2–7.8 ppm for aromatic protons) .

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry : Confirm molecular weight (e.g., 288.4 g/mol via ESI-MS) .

Q. How can researchers optimize purification methods for this compound?

- Column chromatography : Use silica gel with gradients of n-pentane/EtOAc (10:1) to separate intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point analysis .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s biological activity?

- Validation workflows : Compare docking simulations (e.g., AutoDock for enzyme inhibition) with in vitro assays (e.g., IC₅₀ measurements against dihydropteroate synthase) .

- Structural analogs : Synthesize derivatives (e.g., fluorinated or chlorinated variants) to test hypotheses about electronic effects on activity .

Q. How does the 1,3-dioxolane ring influence the compound’s pharmacokinetic properties and metabolic stability?

- In vitro metabolism assays : Incubate with liver microsomes to assess oxidative degradation of the dioxolane ring (monitor via LC-MS) .

- LogP measurements : Compare with non-dioxolane analogs to evaluate lipophilicity changes (e.g., using shake-flask method) .

Q. What mechanistic insights explain its antibacterial activity, and how can resistance be mitigated?

- Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity for dihydropteroate synthase .

- Synergistic studies : Combine with cell-penetrating peptides (e.g., polyarginine) to enhance intracellular delivery and reduce MIC values .

Q. How can structural modifications enhance selectivity for cancer-related enzyme targets (e.g., carbonic anhydrase IX)?

- SAR studies : Introduce substituents (e.g., -CF₃ or -NO₂) at the thiophene 5-position to modulate steric/electronic interactions .

- X-ray crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。